4-[3-(2-phenylimidazo[1,2-a]benzimidazol-3-yl)propyl]morpholine;dihydrochloride
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Overview
Description
4-[3-(2-phenylimidazo[1,2-a]benzimidazol-3-yl)propyl]morpholine;dihydrochloride is a complex organic compound that features a unique structure combining an imidazo[1,2-a]benzimidazole core with a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-phenylimidazo[1,2-a]benzimidazol-3-yl)propyl]morpholine typically involves the following steps:
Formation of the Imidazo[1,2-a]benzimidazole Core: This step often involves the cyclization of 2-aminobenzimidazole with an appropriate aldehyde or ketone under acidic conditions, such as polyphosphoric acid (PPA) or acetic acid.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Propyl Chain: The propyl chain is typically introduced through a nucleophilic substitution reaction using a suitable alkyl halide.
Formation of the Morpholine Moiety: The final step involves the reaction of the intermediate with morpholine under basic conditions, such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-phenylimidazo[1,2-a]benzimidazol-3-yl)propyl]morpholine undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates to introduce different alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and various substituted analogs of the original compound .
Scientific Research Applications
4-[3-(2-phenylimidazo[1,2-a]benzimidazol-3-yl)propyl]morpholine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[3-(2-phenylimidazo[1,2-a]benzimidazol-3-yl)propyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]benzimidazole core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The morpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]benzimidazole Derivatives: These compounds share the core structure but differ in the substituents attached to the imidazo[1,2-a]benzimidazole ring.
Morpholine Derivatives: Compounds that contain the morpholine moiety but have different core structures.
Uniqueness
4-[3-(2-phenylimidazo[1,2-a]benzimidazol-3-yl)propyl]morpholine is unique due to the combination of the imidazo[1,2-a]benzimidazole core with the morpholine moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
4-[3-(2-phenylimidazo[1,2-a]benzimidazol-3-yl)propyl]morpholine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O.2ClH/c1-2-7-18(8-3-1)21-17-26-20-10-5-4-9-19(20)23-22(26)25(21)12-6-11-24-13-15-27-16-14-24;;/h1-5,7-10,17H,6,11-16H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMCXHAXJQLGJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(=CN3C2=NC4=CC=CC=C43)C5=CC=CC=C5.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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